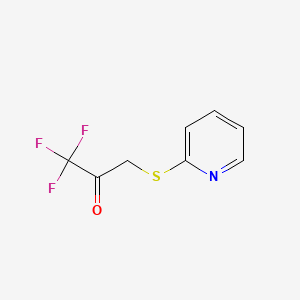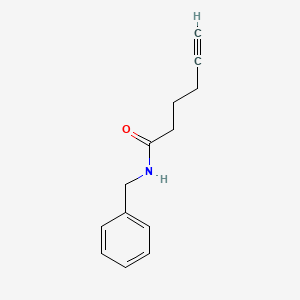
sodium;methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is a white to off-white powder that is highly reactive and soluble in methanol. Sodium methanol is commonly used as a strong base in organic synthesis and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium methanol can be prepared by reacting metallic sodium with methanol. The reaction is highly exothermic and produces hydrogen gas as a byproduct: [ 2 \text{Na} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2 ] This reaction is typically carried out under anhydrous conditions to prevent the formation of sodium hydroxide.
Industrial Production Methods
In industrial settings, sodium methanol is often produced by dissolving sodium hydroxide in methanol. This method is safer and more scalable compared to using metallic sodium. The reaction is as follows: [ \text{NaOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{ONa} + \text{H}_2\text{O} ] The resulting solution can be used directly or evaporated to obtain solid sodium methanol.
Análisis De Reacciones Químicas
Types of Reactions
Sodium methanol undergoes various types of chemical reactions, including:
Substitution Reactions: Sodium methanol can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic compounds.
Elimination Reactions: It can also promote elimination reactions, leading to the formation of alkenes from alkyl halides.
Condensation Reactions: Sodium methanol is used in condensation reactions, such as the Claisen condensation, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with sodium methanol include alkyl halides, esters, and carbonyl compounds. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis and are often performed at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving sodium methanol depend on the specific reaction type. For example, in substitution reactions, the product is typically an ether, while in elimination reactions, the product is an alkene.
Aplicaciones Científicas De Investigación
Sodium methanol has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating various reactions such as deprotonation, alkylation, and esterification.
Biology: Sodium methanol is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the production of certain medications and as a reagent in diagnostic tests.
Industry: Sodium methanol is used in the production of biodiesel, where it acts as a catalyst in the transesterification of triglycerides to produce fatty acid methyl esters.
Mecanismo De Acción
The mechanism of action of sodium methanol involves its role as a strong base and nucleophile. It can deprotonate weak acids, generate alkoxides, and participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparación Con Compuestos Similares
Sodium methanol can be compared with other alkoxides, such as sodium ethoxide and potassium methoxide. While these compounds share similar reactivity and applications, sodium methanol is unique due to its higher solubility in methanol and its specific use in certain reactions where methanol is the preferred solvent.
List of Similar Compounds
- Sodium ethoxide (C₂H₅ONa)
- Potassium methoxide (CH₃OK)
- Sodium tert-butoxide (C₄H₉ONa)
Propiedades
Número CAS |
122069-50-5 |
|---|---|
Fórmula molecular |
C3H12NaO3+ |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
sodium;methanol |
InChI |
InChI=1S/3CH4O.Na/c3*1-2;/h3*2H,1H3;/q;;;+1 |
Clave InChI |
ZJICAWJLUKARIZ-UHFFFAOYSA-N |
SMILES canónico |
CO.CO.CO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)



![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)

![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
